
2-cyclohexyl-N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-cyclohexyl-N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)acetamide is a compound that belongs to the family of sulfonylureas. It has gained significant attention in recent years due to its potential therapeutic applications in treating various diseases.
Scientific Research Applications
Piperazine-Based Compounds in Therapeutic Applications
Compounds featuring the piperazine moiety, such as cetirizine and analogues of σ receptor ligand PB28, have been highlighted for their therapeutic potentials. Cetirizine, a piperazine antihistamine, is recognized for its selectivity towards H1 histamine receptors, effectively treating urticaria and allergic rhinitis (Arlette, 1991). Furthermore, the design of novel analogues with reduced lipophilicity aims to enhance the therapeutic applications of these compounds, particularly in oncology (Abate et al., 2011).
Acetamide Derivatives in Antimicrobial and Antitumor Research
Research on acetamide derivatives reveals their significant antimicrobial properties. For instance, new pyridine derivatives have been developed, demonstrating considerable antibacterial activity. These compounds, through their structural modifications, offer promising avenues for developing new antimicrobial agents (Patel & Agravat, 2009). Additionally, exploration into multifunctional amides for Alzheimer's disease treatment showcases moderate enzyme inhibitory potentials and mild cytotoxicity, marking them as potential therapeutic agents (Hassan et al., 2018).
properties
IUPAC Name |
2-cyclohexyl-N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]sulfonylethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H33N3O4S/c1-28-20-10-6-5-9-19(20)23-12-14-24(15-13-23)29(26,27)16-11-22-21(25)17-18-7-3-2-4-8-18/h5-6,9-10,18H,2-4,7-8,11-17H2,1H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVYKXEREHIQNPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)S(=O)(=O)CCNC(=O)CC3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H33N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-cyclohexyl-N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

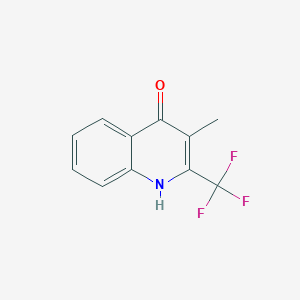
![N-(2-(5-(4-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-methoxybenzamide](/img/structure/B2794559.png)
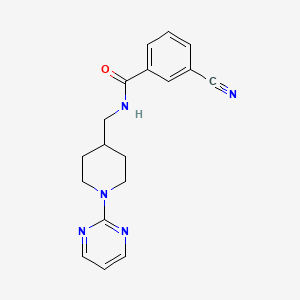
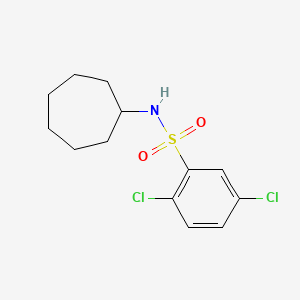
![N-(4-(methylthio)benzo[d]thiazol-2-yl)-3-phenoxypropanamide](/img/structure/B2794566.png)
![1-Methyl-5,6,7,8-tetrahydro-4H-pyrazolo[3,4-c]azepine;dihydrochloride](/img/structure/B2794567.png)
![1-[(4-Butoxynaphthalen-1-yl)sulfonyl]-4-(4-methylphenyl)piperazine](/img/structure/B2794568.png)
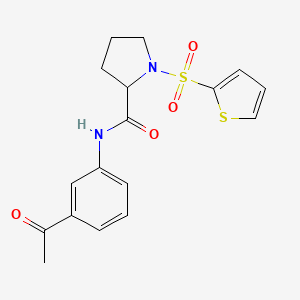
![3,4-dimethoxy-N-(2-(3-((2-((6-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)benzamide](/img/structure/B2794570.png)
![3-(2-ethoxyethyl)-8-(2-methoxy-5-methylphenyl)-1,7-dimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2794571.png)
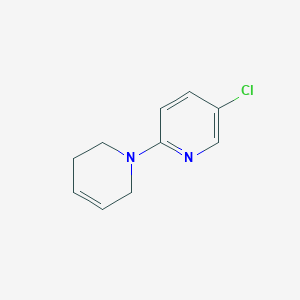

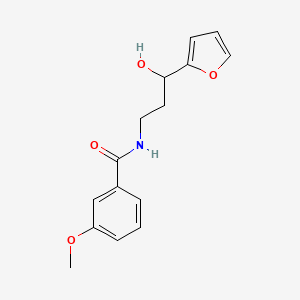
![N-(1-butyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-5-chlorothiophene-2-carboxamide](/img/structure/B2794580.png)